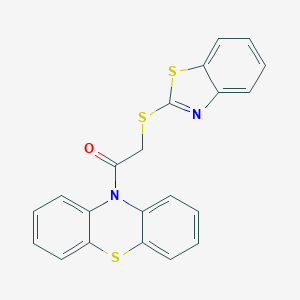
2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone, also known as BZSPE, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone is still not fully understood. However, studies have suggested that 2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone exerts its anticancer activity through the induction of apoptosis via the activation of caspase-3 and caspase-9. 2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. The antimicrobial activity of 2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone is believed to be due to its ability to disrupt bacterial cell membranes. The antioxidant activity of 2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone is thought to be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone has been found to exhibit various biochemical and physiological effects. Studies have shown that 2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone inhibits the proliferation of cancer cells and induces cell death through apoptosis. 2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone has also been found to possess antimicrobial activity against various bacterial strains and antioxidant activity. However, further studies are needed to fully understand the biochemical and physiological effects of 2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone is its potential as a novel anticancer, antimicrobial, and antioxidant agent. 2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone has also been found to exhibit low toxicity, which could potentially make it a safer alternative to existing drugs. However, one of the limitations of 2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone is its limited solubility in aqueous solutions, which could potentially affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone. One potential direction is the optimization of the synthesis method to improve the yield and purity of 2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone. Another direction is the investigation of the mechanism of action of 2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone to fully understand its biological activity. Additionally, further studies are needed to evaluate the efficacy and safety of 2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone in vivo and to explore its potential as a therapeutic agent for various diseases.
Synthesemethoden
2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone can be synthesized through a multi-step process starting from 2-aminobenzothiazole and 10-chloro-1-phenothiazine. The first step involves the reaction of 2-aminobenzothiazole with potassium thiocyanate to form 2-benzothiazolylthiocyanate. This intermediate is then reacted with 10-chloro-1-phenothiazine in the presence of potassium carbonate to produce 2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone.
Wissenschaftliche Forschungsanwendungen
2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone has been found to exhibit various biological activities, including anticancer, antimicrobial, and antioxidant properties. Studies have shown that 2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone inhibits the growth of cancer cells and induces cell death through apoptosis. 2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone has also been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone has been shown to possess antioxidant activity, which could potentially be used for the treatment of oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
5728-89-2 |
|---|---|
Produktname |
2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone |
Molekularformel |
C21H14N2OS3 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H14N2OS3/c24-20(13-25-21-22-14-7-1-4-10-17(14)27-21)23-15-8-2-5-11-18(15)26-19-12-6-3-9-16(19)23/h1-12H,13H2 |
InChI-Schlüssel |
WMVVRGRBAZJJRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183776.png)
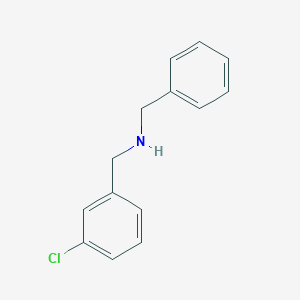
![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)
![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)

![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)
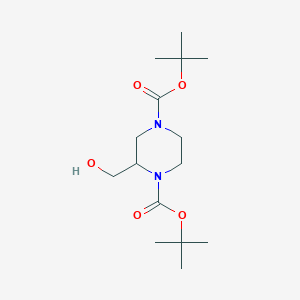
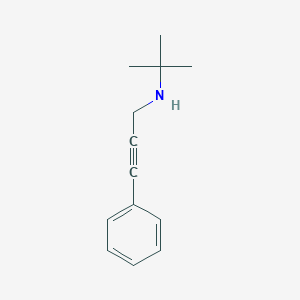

![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)
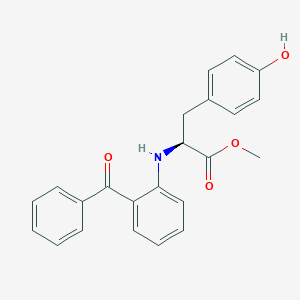
![N-[3-(allyloxy)benzyl]-N-methylamine](/img/structure/B183795.png)
![N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183801.png)
![N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183802.png)